molecular formula C10H13ClN4O2 B8731675 7-(3-Chloropropyl)theophylline CAS No. 2770-66-3

7-(3-Chloropropyl)theophylline

Cat. No. B8731675
CAS RN: 2770-66-3
M. Wt: 256.69 g/mol
InChI Key: MORVOYPJRATMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04565817

Procedure details

57.9 g. of 7-(3-chloro-propan-1-yl)-theophylline, 12.29 g. of sodium cyanide, 2.0 g. of sodium iodide and 400 cm3 of dimethylformamide are stirred at 90° C. for 3 hours. 49.1 g. (88% yield) of γ-(theophylline-7-yl)-butyronitrile are obtained. M.p.: 146°-150° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][N:5]1[C:14]2[C:13](=[O:15])[N:11]([CH3:12])[C:10](=[O:16])[N:9]([CH3:17])[C:8]=2[N:7]=[CH:6]1.[C-:18]#[N:19].[Na+].[I-].[Na+]>CN(C)C=O>[N:11]1([C:13](=[O:15])[C:14]2[N:5]([CH2:4][CH2:3][CH2:2][C:18]#[N:19])[CH:6]=[N:7][C:8]=2[N:9]([CH3:17])[C:10]1=[O:16])[CH3:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCN1C=NC=2N(C(N(C)C(C12)=O)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CCCC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.